Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate
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Overview
Description
Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate is a chemical compound belonging to the imidazole family Imidazoles are heterocyclic compounds containing nitrogen atoms at non-adjacent positions in a five-membered ring This particular compound is characterized by the presence of a methyl group at the first position, a nitro group at the fourth position, and a carboxylate ester at the fifth position of the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate typically involves the nitration of 1-methylimidazole followed by esterification. One common method involves the reaction of 1-methylimidazole with a nitrating agent such as nitric acid in the presence of sulfuric acid to introduce the nitro group at the fourth position. The resulting 1-methyl-4-nitroimidazole is then esterified with methanol in the presence of an acid catalyst to form the final product .
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent reaction conditions and efficient production .
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction reactions to form amino derivatives.
Reduction: Reduction of the nitro group can be achieved using reagents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, to form various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, or other reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Reduction: 1-methyl-4-amino-1H-imidazole-5-carboxylate.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.
Mechanism of Action
The mechanism of action of methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways .
Comparison with Similar Compounds
1-methyl-2,4,5-trinitroimidazole: A highly nitrated derivative with explosive properties.
2-methyl-4-nitro-1H-imidazole: A similar compound with the nitro group at the fourth position but lacking the carboxylate ester.
4-nitroimidazole: A simpler nitroimidazole without the methyl and carboxylate groups.
Uniqueness: Methyl 1-methyl-4-nitro-1H-imidazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the nitro and carboxylate ester groups allows for a diverse range of chemical modifications and applications.
Properties
IUPAC Name |
methyl 3-methyl-5-nitroimidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c1-8-3-7-5(9(11)12)4(8)6(10)13-2/h3H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPRHTFNNVPEQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(=C1C(=O)OC)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20345329 |
Source
|
Record name | 1H-Imidazole-5-carboxylic acid, 1-methyl-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89946-67-8 |
Source
|
Record name | 1H-Imidazole-5-carboxylic acid, 1-methyl-4-nitro-, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20345329 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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